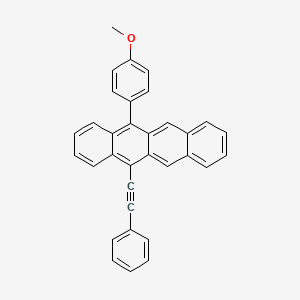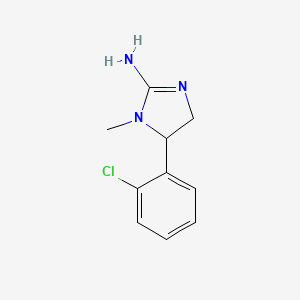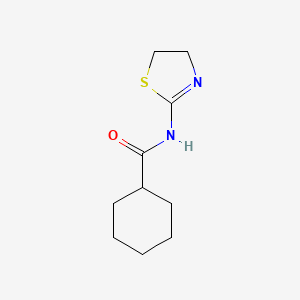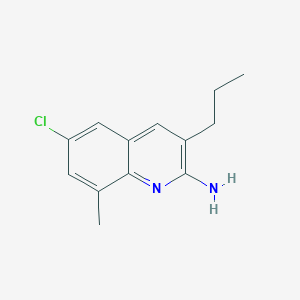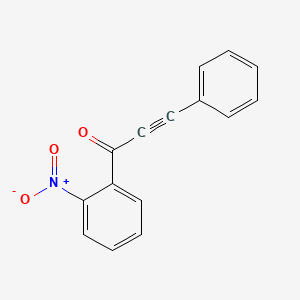
Phosphoric acid, bis(pentafluorophenyl) phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(pentafluorophenyl) phenyl ester: is a chemical compound with the molecular formula C18H5F10O4P and a molecular weight of 506.19 g/mol . This compound is known for its unique structure, which includes two pentafluorophenyl groups and one phenyl group attached to a phosphoric acid ester. It is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoric acid, bis(pentafluorophenyl) phenyl ester can be synthesized through the reaction of phosphoric acid with pentafluorophenol and phenol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid, bis(pentafluorophenyl) phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Phosphoric acid, pentafluorophenol, and phenol.
Aplicaciones Científicas De Investigación
Phosphoric acid, bis(pentafluorophenyl) phenyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of phosphoric acid, bis(pentafluorophenyl) phenyl ester involves its ability to form stable ester bonds with various nucleophiles. The compound can react with primary amines, alcohols, and other nucleophiles to form substituted products. The presence of pentafluorophenyl groups enhances the reactivity of the ester, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
- Phosphoric acid, bis(pentafluorophenyl) methyl ester
- Phosphoric acid, bis(pentafluorophenyl) ethyl ester
- Phosphoric acid, bis(pentafluorophenyl) propyl ester
Uniqueness: Phosphoric acid, bis(pentafluorophenyl) phenyl ester is unique due to the presence of both pentafluorophenyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C18H5F10O4P |
|---|---|
Peso molecular |
506.2 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H5F10O4P/c19-7-9(21)13(25)17(14(26)10(7)22)31-33(29,30-6-4-2-1-3-5-6)32-18-15(27)11(23)8(20)12(24)16(18)28/h1-5H |
Clave InChI |
QGGSSFMIXKESPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


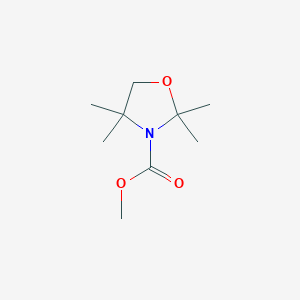

![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)

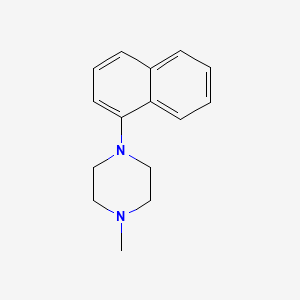
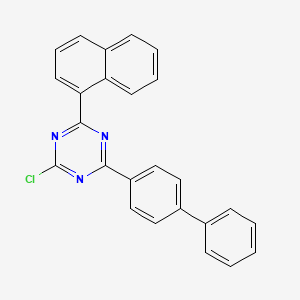
![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)
